molecular formula C40H25ClN10Na2O13S2 B15191464 Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate CAS No. 85391-43-1

Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B15191464
CAS No.: 85391-43-1
M. Wt: 999.3 g/mol
InChI Key: KGTREPLFAIMGCS-UHFFFAOYSA-L
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Description

Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a complex azo compound characterized by its extended conjugated aromatic system, multiple azo (-N=N-) linkages, and functional groups such as chloro (-Cl), nitro (-NO₂), hydroxyl (-OH), and sulphonate (-SO₃Na) substituents. The disodium salt form enhances water solubility, making it suitable for applications in dyes and pigments, particularly in textile industries where sulfonated azo dyes are prevalent due to their stability and vivid coloration . Its structure includes two naphthalene cores connected via azo bonds, with electron-withdrawing nitro and chloro groups likely contributing to bathochromic shifts (longer wavelength absorption) and improved lightfastness compared to simpler azo dyes .

Properties

CAS No.

85391-43-1

Molecular Formula

C40H25ClN10Na2O13S2

Molecular Weight

999.3 g/mol

IUPAC Name

disodium;3-[(2-chloro-4-nitrophenyl)diazenyl]-4-hydroxy-7-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C40H27ClN10O13S2.2Na/c41-30-19-27(50(55)56)8-13-31(30)46-49-39-38(66(62,63)64)16-21-15-26(5-10-29(21)40(39)54)45-48-33-12-7-25(18-36(33)53)42-24-6-11-32(35(52)17-24)47-44-23-3-1-22(2-4-23)43-34-14-9-28(51(57)58)20-37(34)65(59,60)61;;/h1-20,42-43,52-54H,(H,59,60,61)(H,62,63,64);;/q;2*+1/p-2

InChI Key

KGTREPLFAIMGCS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4)N=NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)[N+](=O)[O-])Cl)S(=O)(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with a naphthalene derivative. Industrial production methods may involve continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Reduction Reactions

The azo (-N=N-) and nitro (-NO₂) groups are primary sites for reduction. Key pathways include:

  • Azo group reduction : Under reductive conditions (e.g., sodium dithionite, Na₂S₂O₄), the azo bonds cleave to form aromatic amines. These amines are of toxicological concern, as some are classified as carcinogens .

  • Nitro group reduction : Catalytic hydrogenation or microbial action reduces nitro groups to amino (-NH₂) derivatives .

Table 1: Reduction Products and Conditions

Reaction SiteReagent/ConditionsProductsImplications
Azo (-N=N-)Sodium dithionite (pH 7–9, 50–70°C)2-chloro-4-nitroaniline, 4-amino-3-hydroxybenzenesulfonate derivatives Release of carcinogenic aromatic amines
Nitro (-NO₂)H₂/Pd-C (ethanol, 25°C)Corresponding amino (-NH₂) derivativesIncreased solubility and potential mutagenicity

Oxidation Reactions

Oxidation primarily targets hydroxyl (-OH) and amino (-NH₂) groups:

  • Hydroxyl group oxidation : Hydrogen peroxide (H₂O₂) or O₂ in alkaline media oxidizes phenolic -OH to quinones.

  • Azo group stability : Azo bonds resist mild oxidants but degrade under strong oxidative conditions (e.g., ozone).

Table 2: Oxidation Pathways

Functional GroupOxidantProductsNotes
Hydroxyl (-OH)H₂O₂ (pH 10–12)Quinones and sulfonate radicalsAccelerates photodegradation
Azo (-N=N-)Ozone (O₃)Nitrobenzenes, sulfonic acidsEnvironmental remediation applications

Substitution Reactions

The chloro (-Cl) and sulfonate (-SO₃⁻) groups participate in nucleophilic substitution:

  • Chlorine displacement : Hydroxide (OH⁻) or amines replace Cl under alkaline conditions.

  • Sulfonate stability : Sulfonate groups resist substitution but enhance solubility in aqueous media .

Table 3: Substitution Reactivity

GroupReagentProductConditions
-ClNaOH (aq., 80°C)Hydroxy derivativeIncreased hydrophilicity
-SO₃⁻N/AStable under most conditionsCritical for dye solubility

Environmental Degradation

In natural environments, the compound undergoes:

  • Photodegradation : UV light cleaves azo bonds, forming nitroso intermediates .

  • Microbial metabolism : Anaerobic bacteria reduce azo groups to amines, which may persist in ecosystems .

Key Findings :

  • Degradation half-life in water: 7–14 days (pH-dependent) .

  • Major metabolites include 4-nitroaniline and chlorinated sulfonated aromatics, which exhibit higher ecotoxicity than the parent compound .

Biological Interactions

The compound interacts with biomolecules via:

  • Electrostatic binding : Sulfonate groups bind to cationic residues in proteins.

  • Intercalation : Aromatic rings insert into DNA helices, disrupting replication .

Scientific Research Applications

Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes such as this one are known for their vibrant colors and are used in various industrial applications.

Scientific Research Applications

This compound is used in scientific research in several ways:

  • Chemistry As a pH indicator and in the study of azo dye synthesis.
  • Biology In staining techniques for microscopy.
  • Medicine Investigated for potential therapeutic applications.
  • Industry Used in the production of colored products like textiles and plastics.

While specific case studies directly involving this compound are not detailed in the provided search results, the broader applications of azo dyes in scientific research offer some context:

  • Azo-Thiohydantoins as Potential IAP Inhibitors: A study explored newly synthesized azo-thiohydantoins as potential inhibitors of intestinal alkaline phosphatase (IAP) . Azo derivatives have demonstrated activity in areas such as antimicrobial, antiviral, antidiabetic, anti-melanogenic, anti-ulcer, anticancer, anti-mycobacterial, anti-inflammatory, DNA binding, and chemo-sensing activities .
  • Antioxidant and Cytotoxic Activity: Research on a novel ephedrine-based thiourea derivative, 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, showed excellent antioxidant activity and significant cytotoxic activity .
  • Gamma-Secretase Inhibitors: The design and synthesis of novel benzodiazepine-containing gamma-secretase inhibitors for potential use in Alzheimer's disease have been explored . These inhibitors incorporate a substituted hydrocinnamide C-3 side chain, with potent in vitro activity .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name Key Substituents Solubility Application Notable Properties
Target Compound Chloro, nitro, hydroxyl, sulphonate High (disodium salt) Textile dye/pigment Enhanced lightfastness; potential toxicity from nitro groups
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate Acetylamino, sulphonate High Industrial dye Lower electron-withdrawing effect than nitro; reduced color intensity vs. target
1-(4-Chlorphenylazo)-2-naphthol Chloro, hydroxyl Moderate Dye intermediate Limited solubility; requires sulfonation for industrial use
Bis(2,4-dinitrophenyl)oxalate (DPNO) Dinitrophenyl, oxalate Low Chemiluminescent reagent Non-azo; used in glow sticks; nitro groups enhance oxidative reactivity

Substituent Impact :

  • Nitro Groups: The target compound’s nitro groups increase electron withdrawal, stabilizing the azo linkage and shifting absorption to longer wavelengths (bathochromic effect) compared to acetylamino or hydroxyl substituents .
  • Sulphonates : Multiple sulphonate groups in the target and ’s compound improve water solubility, critical for dye application in aqueous environments.

Q & A

Basic Research Questions

Q. What are the critical steps to ensure high-purity synthesis of this compound?

  • Methodological Answer : Synthesis requires precise control of diazo coupling reactions and sulfonation steps. Key steps include:

  • Purification via column chromatography or recrystallization to remove unreacted intermediates .
  • Validation using HPLC (≥95% purity) and elemental analysis to confirm stoichiometry .
  • pH optimization during sulfonation (e.g., maintaining pH 8–10) to prevent side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this azo-sulfonated compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions of azo groups (λmax ~450–550 nm) .
  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm) .
  • FTIR : Confirms -SO3− stretching (1040–1220 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~900–1000 for disodium salts) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reaction mechanisms?

  • Methodological Answer :

  • Parameterization : Use B3LYP/6-311+G(d,p) basis sets to model azo bond conjugation and sulfonate charge distribution .
  • Applications : Predict redox potentials (e.g., LUMO/HOMO gaps ~2.5–3.0 eV) and azo bond cleavage pathways under UV light .
  • Validation : Compare computed UV-Vis spectra with experimental data to refine solvation models (e.g., PCM for aqueous systems) .

Q. How should researchers address contradictory kinetic data in sulfonation reactions?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to identify outliers in reaction rate measurements (e.g., deviations >5% significance) .
  • Controlled Replicates : Repeat experiments under inert atmospheres (N2/Ar) to rule out oxidation artifacts .
  • Cross-Referencing : Compare kinetics with structurally similar compounds (e.g., disodium naphthalene disulfonates) to isolate substituent effects .

Q. What role do non-covalent interactions play in this compound’s supramolecular behavior?

  • Methodological Answer :

  • Hydrogen Bonding : Stabilizes crystal lattices via -SO3−⋯H-O interactions (bond lengths ~1.8–2.2 Å) .
  • π-π Stacking : Drives aggregation in aqueous solutions (J-aggregates observed via TEM) .
  • Experimental Probes : Use X-ray crystallography or NOESY NMR to map intermolecular contacts .

Q. Which experimental design strategies optimize synthesis yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature: 0–10°C, pH: 7–12) and identify optimal conditions (e.g., 85% yield at pH 10, 5°C) .
  • Bayesian Optimization : Train models on limited datasets (10–20 reactions) to predict high-yield conditions with <5% error .
  • Flow Chemistry : Continuous-flow reactors improve mixing efficiency for diazo coupling (residence time ~30 s) .

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